5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted at position 1 with a 3-chlorophenyl group, at position 5 with an amino group, and at position 4 with an isopropyl carboxamide (Figure 1). The 3-chlorophenyl moiety enhances lipophilicity and may influence target binding through halogen interactions, while the isopropyl group modulates solubility and steric effects. This scaffold is of interest due to its structural similarity to bioactive triazole derivatives, such as inhibitors of bacterial SOS response and antiproliferative agents .
Properties
IUPAC Name |
5-amino-1-(3-chlorophenyl)-N-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-7(2)15-12(19)10-11(14)18(17-16-10)9-5-3-4-8(13)6-9/h3-7H,14H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPQZGOJPMEVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated triazole intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenyl boronic acid or halide.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
High-throughput Screening: To identify the most efficient catalysts and reaction conditions.
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Green Chemistry Principles: To minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halides, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Its structural similarity to other triazole derivatives, which are known for their anti-tumor activities, suggests that it may exhibit similar properties.
Case Studies:
- A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various triazole derivatives and their evaluation against cancer cell lines, showing promising results for compounds with similar structures to 5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide .
Antimicrobial Activity
Research indicates that compounds containing the triazole ring possess significant antimicrobial properties. The presence of the chlorophenyl group enhances this activity.
Case Studies:
- In a comparative study on the antimicrobial efficacy of various triazole compounds, 5-amino derivatives showed notable inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Agricultural Applications
The compound has potential applications as a pesticide or fungicide due to its ability to disrupt fungal cell membranes.
Case Studies:
- A recent investigation into the use of triazole-based compounds in agriculture found that they effectively inhibit fungal growth in crops, thereby reducing the need for traditional pesticides .
Data Tables
Mechanism of Action
The mechanism of action of 5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and key analogs:
Key Observations:
Position 1 Substituents: The 3-chlorophenyl group in the target compound contrasts with 4-substituted analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl). This substitution may alter π-π stacking or hydrophobic interactions in target binding .
Position 5 Substituents: The amino group in the target compound enables hydrogen bonding, critical for interactions with enzymatic targets (e.g., LexA in bacterial SOS response inhibition) . Methyl or cyclopropyl groups in analogs reduce polarity, possibly enhancing lipophilicity for anticancer applications .
Amide Modifications :
- Isopropyl (target) vs. propyl (CAS 940990-93-2): The branched isopropyl group may improve metabolic stability compared to linear alkyl chains .
- Aryl amides (e.g., 4-chlorophenyl) are associated with antiproliferative activity, while hydroxy-phenylpropyl groups (ZIPSEY) enhance solubility .
Structure-Activity Relationship (SAR) Insights
Antibacterial Activity: The 5-amino group is essential for inhibiting LexA self-cleavage in bacterial SOS response, as seen in analogs like 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (IC50 = 32 µM) . Substitution at position 1 with electron-withdrawing groups (e.g., 3-chlorophenyl) may enhance target affinity by stabilizing charge interactions .
Anticancer Activity :
- Analogs with 4-chlorophenyl or dimethylphenyl groups exhibit selective cytotoxicity against renal (RXF 393) and CNS (SNB-75) cancers .
- Methyl or cyclopropyl substituents at position 5 correlate with improved cell membrane penetration .
Synthetic Accessibility :
- The target compound’s isopropyl carboxamide can be synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt), similar to methods used for pyrazole-4-carboxamide derivatives .
Biological Activity
5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific triazole compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H15ClN6O. The presence of the triazole ring and the chlorophenyl moiety contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,2,3-triazole structure exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that triazole derivatives can possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Antitumor Activity : Recent investigations into triazole hybrids have revealed promising antitumor properties. For example, related compounds have shown efficacy against non-small-cell lung cancer (NSCLC) cells with IC50 values indicating significant cytotoxicity .
Table 1: Biological Activities of Triazole Derivatives
| Activity Type | Example Compounds | Mechanism of Action |
|---|---|---|
| Antimicrobial | 5i | Inhibition of cell wall synthesis |
| Antitumor | Compound 5i | Induction of apoptosis via ROS generation |
| Antiviral | Various Triazoles | Inhibition of viral replication |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Certain triazoles induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases .
- Inhibition of Enzymatic Activity : Triazole derivatives can inhibit specific enzymes involved in microbial metabolism or cancer cell survival.
Case Studies
A study focusing on novel triazole hybrids reported that one derivative exhibited an IC50 value of 6.06 μM against H460 lung cancer cells. The compound induced significant apoptosis and increased levels of LC3 and γ-H2AX proteins associated with autophagy and DNA damage response .
Another investigation highlighted the antimicrobial efficacy of triazole derivatives against E. coli, with minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL, indicating strong bactericidal activity .
Toxicity Profile
Preliminary toxicity evaluations suggest that many triazole derivatives are relatively non-toxic at effective concentrations. For instance, compounds tested showed EC50 values exceeding 100%, indicating a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for 5-amino-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : React 3-chloroaniline with isopropyl isocyanide to form an intermediate carboximidoyl chloride.
Cyclization : Treat the intermediate with sodium azide under controlled temperature (70–90°C) to induce triazole ring formation.
Critical parameters include stoichiometric ratios (e.g., 1:1.2 for azide), solvent selection (e.g., dioxane or THF for solubility), and reaction time (3–6 hours). Post-synthesis purification via recrystallization (ethanol-DMF mixtures) ensures >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm substituent positions (e.g., 3-chlorophenyl proton signals at δ 7.2–7.8 ppm).
- Mass Spectrometry : Verify molecular weight (theoretical: ~308.75 g/mol) with <2 ppm error.
- HPLC : Assess purity (>98% using C18 columns with acetonitrile/water gradients). Cross-reference with PubChem-derived spectral libraries for analogous triazole derivatives .
Advanced Research Questions
Q. What experimental strategies mitigate the compound’s low aqueous solubility in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin-based carriers to enhance solubility without denaturing proteins.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the triazole’s 4-position via reductive amination or click chemistry. Computational tools (e.g., COSMO-RS) predict solubility improvements for derivatives .
Q. How can researchers identify and validate the compound’s primary enzymatic targets?
- Methodological Answer :
Enzymatic Screening : Test against kinase, carbonic anhydrase, or HDAC panels using fluorometric assays (e.g., Z’-LYTE for kinase inhibition).
Computational Docking : Employ AutoDock Vina or Schrödinger Suite to model binding interactions with active sites (e.g., triazole coordination with Zn²⁺ in HDACs).
SPR/BLI : Validate binding kinetics (KD values) via surface plasmon resonance or bio-layer interferometry .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize Assays : Use identical buffer conditions (pH 7.4, 25°C) and cell lines (e.g., HEK293 for consistency).
- Orthogonal Validation : Combine enzymatic assays with cellular viability tests (MTT assays) and transcriptomic profiling (RNA-seq) to confirm target engagement.
- Purity Reassessment : Check for degradation products via LC-MS; impurities >0.5% can skew results .
Q. What computational approaches optimize derivative design for enhanced pharmacokinetics?
- Methodological Answer :
- QSAR Modeling : Train models on PubChem datasets to correlate substituent electronegativity with logP values.
- Molecular Dynamics : Simulate blood-brain barrier penetration (e.g., GROMACS) using force fields like CHARMM36.
- AI-Driven Synthesis : Platforms like ChemOS integrate robotic workflows to test predicted derivatives in high-throughput formats .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for enzyme inhibition?
- Methodological Answer :
- Replicate Conditions : Ensure identical enzyme sources (recombinant vs. native), substrate concentrations, and detection methods (fluorogenic vs. colorimetric).
- Statistical Robustness : Apply Grubbs’ test to exclude outliers; report mean ± SEM from ≥3 independent replicates.
- Meta-Analysis : Use platforms like RevMan to aggregate data from multiple studies and identify confounding variables (e.g., assay temperature) .
Experimental Design Considerations
Q. What factorial design principles apply to dose-response studies for this compound?
- Methodological Answer :
- 2^k Designs : Vary concentration (e.g., 1–100 µM), exposure time (6–48 hours), and co-treatment (e.g., serum-free vs. serum-containing media).
- Response Surface Modeling : Optimize synergistic effects with adjuvant therapies (e.g., cisplatin) using Central Composite Design.
- ANOVA Validation : Confirm significant interactions (p < 0.05) between variables with Tukey’s post-hoc test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
